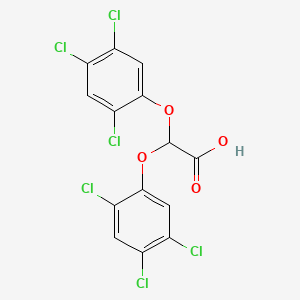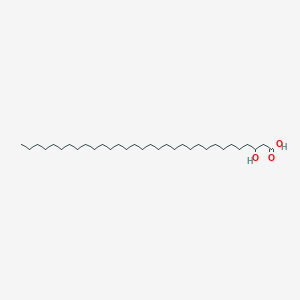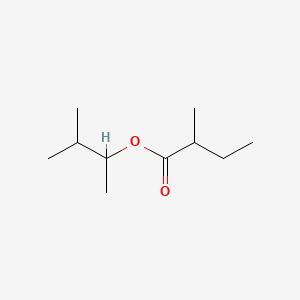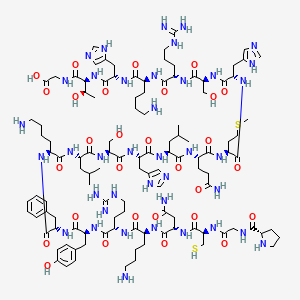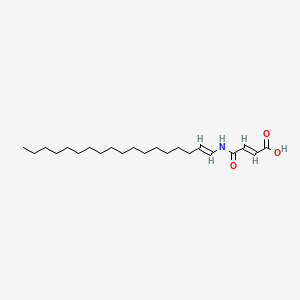
1,1'-Oxybisglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybisglycerol, also known as 1,1’-Oxybis(1,2,3-propanetriol), is a chemical compound with the molecular formula C6H14O7 and a molecular weight of 198.17 g/mol . This compound is characterized by its unique structure, which consists of two glycerol molecules linked by an oxygen atom. It is commonly used in various industrial and scientific applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-Oxybisglycerol can be achieved through several methods. One common synthetic route involves the reaction of glycerol with an oxidizing agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the oxygen bridge between the two glycerol molecules . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,1’-Oxybisglycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert 1,1’-Oxybisglycerol into simpler alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in 1,1’-Oxybisglycerol can be substituted with other functional groups through reactions with appropriate reagents.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybisglycerol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its ability to form stable intermediates.
Medicine: This compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybisglycerol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cryoprotectant by stabilizing cell membranes and preventing ice crystal formation during freezing. This stabilization is achieved through hydrogen bonding with water molecules, which reduces the likelihood of ice nucleation . Additionally, its hydroxyl groups can form hydrogen bonds with other biomolecules, enhancing its protective effects.
Vergleich Mit ähnlichen Verbindungen
1,1’-Oxybisglycerol can be compared with other similar compounds such as:
Glycerol: While glycerol is a simpler molecule with three hydroxyl groups, 1,1’-Oxybisglycerol has an additional oxygen bridge, making it more versatile in certain applications.
Propylene Glycol: Propylene glycol is another similar compound used as a humectant and solvent. 1,1’-Oxybisglycerol offers better cryoprotective properties due to its unique structure.
Eigenschaften
CAS-Nummer |
94158-53-9 |
|---|---|
Molekularformel |
C6H14O7 |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
3-(2,3-dihydroxypropoxyperoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H14O7/c7-1-5(9)3-11-13-12-4-6(10)2-8/h5-10H,1-4H2 |
InChI-Schlüssel |
UYFWIPFJCSHGKX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COOOCC(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



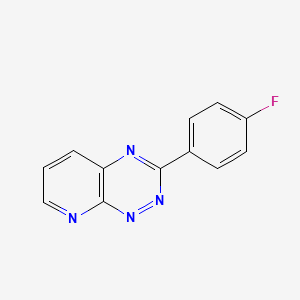
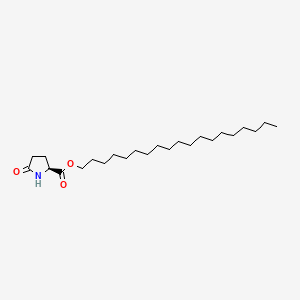
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
